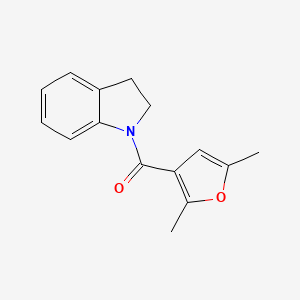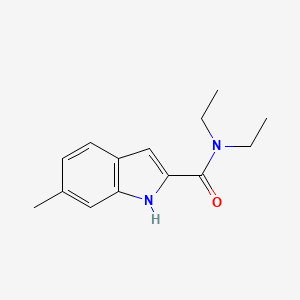
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as 4-MPCA, is a chemical compound that belongs to the benzoxazinone family. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood. However, it has been reported that the compound can inhibit the activity of various enzymes and proteins, including proteasome, cathepsin B, and caspase-3. These enzymes and proteins play important roles in various cellular processes, including protein degradation, apoptosis, and inflammation. By inhibiting their activity, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one may have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one have been studied in various in vitro and in vivo models. In cancer cells, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis and inhibit cell proliferation. In inflammation models, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been reported to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to protect against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its high solubility in water and organic solvents, which makes it easy to handle in lab experiments. The compound is also relatively stable under normal laboratory conditions. However, one of the limitations of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study the structure and function of enzymes and proteins that are targeted by 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. Additionally, further research is needed to elucidate the mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential side effects.
Synthesemethoden
The synthesis of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves the reaction between 4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one and 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-6-17(7-5-10)15(19)11-2-3-12-13(8-11)20-9-14(18)16-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLOOLCAXIDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)




